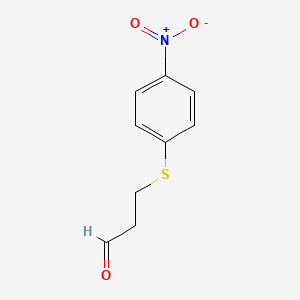

3-((4-Nitrophenyl)thio)propanal

Description

Contextualization within Organic Sulfur Chemistry and Nitro-aromatic Compounds

3-((4-Nitrophenyl)thio)propanal is a bifunctional molecule that embodies key features of both organic sulfur compounds and nitro-aromatic compounds. The thioether group (-S-) imparts nucleophilicity to the sulfur atom and influences the reactivity of the adjacent propanal chain. Thioethers are a crucial structural motif in a variety of biologically active molecules and natural products.

The nitro-aromatic component, specifically the 4-nitrophenyl group, significantly influences the electronic properties of the entire molecule. The nitro group (-NO2) is strongly electron-withdrawing, which activates the aromatic ring for nucleophilic aromatic substitution reactions. This property is fundamental to many synthetic strategies where the nitro group can act as a leaving group or direct the regioselectivity of reactions. The presence of the nitro group also opens up possibilities for reduction to an amino group, providing a pathway to a different class of compounds with distinct chemical properties and potential applications.

Significance as a Building Block in Synthetic Methodologies

The synthetic utility of this compound stems from the reactivity of its constituent functional groups. The aldehyde group is a versatile handle for a wide array of chemical transformations, including:

Oxidation to a carboxylic acid.

Reduction to a primary alcohol.

Nucleophilic addition reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols.

Wittig reactions to form alkenes.

Reductive amination to introduce nitrogen-containing functional groups.

A plausible and common method for the synthesis of β-thioaldehydes like this compound is the Michael addition of a thiol to an α,β-unsaturated aldehyde. In this case, the reaction would involve the addition of 4-nitrothiophenol (B108094) to acrolein. This reaction is typically base-catalyzed and provides a direct route to the target molecule.

The 4-nitrophenylthio moiety is not merely a passive spectator. The sulfur atom can be oxidized to sulfoxides and sulfones, further expanding the range of accessible derivatives. Moreover, the nitro group on the aromatic ring can be a site for further chemical modification. For instance, the reduction of the nitro group to an amine (e.g., using reducing agents like tin(II) chloride or catalytic hydrogenation) would yield 3-((4-aminophenyl)thio)propanal, a precursor to compounds with different electronic and pharmacological profiles.

One notable application of related structures is in the synthesis of heterocyclic compounds. For example, derivatives of 3-((4-nitrophenyl)thio) groups have been utilized in the synthesis of 3-[(4-nitrophenyl)thio]-substituted 4-methylene-1-pyrrolines from N-propargylic β-enaminones. nih.gov This highlights the potential of the 4-nitrophenylthio moiety to be incorporated into more complex cyclic systems.

Scope and Research Objectives for Academic Investigations of this compound

Academic research focused on this compound and its analogues is likely to pursue several key objectives:

Development of Novel Synthetic Methodologies: Investigating new and efficient synthetic routes to this compound and related β-thioaldehydes. This could involve exploring different catalysts, reaction conditions, and starting materials to improve yields and sustainability.

Exploration of Reactivity and Reaction Mechanisms: A deeper understanding of the reactivity of the aldehyde and the influence of the 4-nitrophenylthio group on its chemical behavior. This could involve kinetic studies and computational modeling to elucidate reaction pathways.

Application in Target-Oriented Synthesis: Utilizing this compound as a key intermediate in the total synthesis of complex natural products or pharmaceutically active molecules. The combination of the aldehyde and the modifiable nitro-aromatic thioether makes it a versatile starting point for building molecular complexity.

Investigation of Biological Activity: Screening this compound and its derivatives for potential biological or pharmacological activity. The presence of the nitroaromatic and sulfur-containing moieties suggests potential for various biological interactions.

While specific, detailed research findings exclusively on this compound are not widely available in the public domain, the principles of organic chemistry strongly support its potential as a valuable and versatile chemical entity for academic and industrial research.

Structure

3D Structure

Properties

Molecular Formula |

C9H9NO3S |

|---|---|

Molecular Weight |

211.24 g/mol |

IUPAC Name |

3-(4-nitrophenyl)sulfanylpropanal |

InChI |

InChI=1S/C9H9NO3S/c11-6-1-7-14-9-4-2-8(3-5-9)10(12)13/h2-6H,1,7H2 |

InChI Key |

VULOFWUUQLRYLU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])SCCC=O |

Origin of Product |

United States |

Reactivity and Transformation of 3 4 Nitrophenyl Thio Propanal

Electrophilic and Nucleophilic Character of the Propanal Moiety

The propanal portion of the molecule, containing an aldehyde functional group and an adjacent α-carbon, is a primary site of reactivity. It exhibits both electrophilic properties at the carbonyl carbon and nucleophilic potential at the α-carbon via enolate formation.

Aldehyde Reactivity: Condensation Reactions (e.g., with hydrazines, thiols, amines)

The aldehyde group is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This reactivity is the basis for numerous condensation reactions.

Reaction with Hydrazines: In the presence of hydrazine (B178648) or its derivatives (e.g., phenylhydrazine), 3-((4-nitrophenyl)thio)propanal is expected to form the corresponding hydrazone. This reaction involves the nucleophilic attack of the hydrazine nitrogen on the aldehyde carbon, followed by the elimination of a water molecule.

Reaction with Thiols: The aldehyde can react with thiols to form thioacetals. In the presence of a catalytic amount of acid, two equivalents of a thiol can add to the carbonyl carbon, resulting in a dithioacetal. This reaction is often reversible.

Reaction with Amines: Primary amines react with the aldehyde to form imines, also known as Schiff bases. This condensation reaction is fundamental in various chemical and biological processes and proceeds through a carbinolamine intermediate. nih.gov Kinetic studies on related thioesters reacting with secondary alicyclic amines have shown that such reactions proceed through a zwitterionic tetrahedral intermediate. nih.gov For instance, methional, a structural analog, is known to form Schiff bases with compounds like methyl anthranilate. scentree.co

The following table summarizes the expected products from these condensation reactions.

| Reactant | Product Class | General Structure of Product |

| Hydrazine (H₂N-NH₂) | Hydrazone | R-CH=N-NH₂ |

| Thiol (R'-SH) | Dithioacetal | R-CH(SR')₂ |

| Primary Amine (R'-NH₂) | Imine (Schiff Base) | R-CH=N-R' |

| R represents the 3-((4-Nitrophenyl)thio)ethyl moiety. |

α-Carbon Reactivity and Enolate Chemistry

The hydrogen atoms on the carbon adjacent to the aldehyde group (the α-carbon) are acidic due to the electron-withdrawing effect of the carbonyl group. In the presence of a base, one of these protons can be removed to form a resonance-stabilized enolate ion. masterorganicchemistry.com The negative charge in the enolate is delocalized between the α-carbon and the oxygen atom, making it a soft nucleophile that can react with various electrophiles at the carbon atom. masterorganicchemistry.com

The stability of this enolate is a crucial factor in its formation and reactivity. masterorganicchemistry.com The adjacent thioether linkage in this compound can further influence the acidity of the α-protons. Enolates are key intermediates in reactions such as aldol (B89426) condensations and alkylations at the α-position.

Role of the Thioether Linkage in Chemical Transformations

The thioether (sulfide) bridge is not merely a passive linker; it actively participates in and influences the molecule's reactivity profile, primarily through oxidation and cleavage reactions.

Oxidation Reactions (e.g., to sulfoxides and sulfones)

The sulfur atom of the thioether is susceptible to oxidation. It can be oxidized sequentially to a sulfoxide (B87167) and then to a sulfone. These transformations significantly alter the electronic properties and steric profile of the molecule.

A variety of oxidizing agents can achieve these transformations. For example, hydrogen peroxide, often in the presence of a metal catalyst like tantalum carbide or niobium carbide, can be used to produce sulfoxides or sulfones, respectively. organic-chemistry.org Other common reagents include meta-chloroperbenzoic acid (m-CPBA), which can oxidize sulfides to intermediates containing both N-oxide and sulfone functions in appropriate substrates. organic-chemistry.org The use of reagents like Selectfluor in water provides an environmentally friendly method for synthesizing sulfoxides and sulfones with high yields. organic-chemistry.org

| Oxidation State | Product Name | Common Oxidizing Agents |

| Sulfide | This compound | - |

| Sulfoxide | 3-((4-Nitrophenyl)sulfinyl)propanal | m-CPBA (1 equiv.), H₂O₂, NaIO₄ |

| Sulfone | 3-((4-Nitrophenyl)sulfonyl)propanal | m-CPBA (2 equiv.), H₂O₂ with catalyst, KMnO₄ |

The oxidation of the analogous compound methionine to methionine sulfoxide by peroxynitrite is a known transformation. thegoodscentscompany.com

Cleavage and Rearrangement Reactions

The carbon-sulfur bonds of the thioether linkage can be cleaved under specific chemical conditions. A classic method for thioether cleavage is the use of Raney nickel, which catalyzes the reductive cleavage of the C-S bonds. nih.govnih.gov This method has been utilized to quantify moieties bound to proteins via a thioether linkage. nih.govnih.gov Other chemical methods have been developed for more selective cleavage, sometimes involving base-induced elimination reactions. researchgate.net For instance, treatment of a model thioether compound with potassium phosphate (B84403) at high temperatures has been shown to induce cleavage. researchgate.net

Influence of the Nitrophenyl Moiety on Reactivity and Electronic Properties

The 4-nitrophenyl group exerts a profound electronic influence on the rest of the molecule. The nitro group (-NO₂) is a strong electron-withdrawing group, which significantly impacts the properties of the thioether linkage and the aromatic ring.

This electron-withdrawing effect makes the 4-nitrothiophenolate anion a relatively good leaving group. Kinetic studies on the aminolysis of S-4-nitrophenyl thiobenzoates show they are significantly more reactive than their oxygen ester analogs, a fact attributed to 4-nitrothiophenoxide being a better nucleofuge than 4-nitrophenoxide. researchgate.net The pKa of 4-nitrothiophenol (B108094) is approximately 4.50, which is considerably lower than that of 4-nitrophenol (B140041) (pKa ≈ 7.14), highlighting the greater stability of the thiophenoxide anion. researchgate.net

This property is critical in reactions where the thioether might act as a leaving group. The electron-withdrawing nature of the nitrophenyl group also decreases the electron density on the sulfur atom, making it less nucleophilic compared to an alkyl thioether. Furthermore, it enhances the electrophilic character of the carbon atom attached to the sulfur. The reactivity of related S-p-nitrophenyl thioacetate (B1230152) has been shown to be highly dependent on the solvent medium, with reactivity increasing dramatically in DMSO-H₂O mixtures compared to pure water. scholaris.caresearchgate.net This suggests that the environment plays a crucial role in modulating the electronic effects of the nitrophenyl group.

Derivatization Strategies Utilizing this compound as a Precursor

The unique structural features of this compound make it an important starting material for the synthesis of a variety of more complex molecules. Its ability to undergo a wide array of chemical reactions allows for its use in the construction of diverse molecular scaffolds.

The presence of the thioether and aldehyde functionalities in this compound provides a strategic entry point for the synthesis of various sulfur-containing heterocyclic compounds. These heterocycles are of significant interest due to their prevalence in pharmaceuticals and biologically active compounds.

Thiadiazoles: While direct synthesis of thiadiazoles from this compound is not extensively documented, the 4-nitrophenylthio moiety is a key component in some thiadiazole syntheses. For instance, new 1,3,4-thiadiazole (B1197879) derivatives have been synthesized and evaluated for their cytotoxic effects. nih.gov These syntheses often involve the reaction of thiosemicarbazide (B42300) derivatives with various reagents to form the thiadiazole ring. nih.govresearchgate.net In some cases, a 4-nitrophenyl group is incorporated into the final thiadiazole structure, highlighting the utility of nitrophenyl-containing precursors in generating these heterocycles. researchgate.net

Thiomorpholines: The synthesis of 4-(4-nitrophenyl)thiomorpholine (B1608610) has been achieved through a nucleophilic aromatic substitution reaction between 4-fluoronitrobenzene and thiomorpholine. mdpi.com This method, along with variations using 4-chloronitrobenzene, provides a reliable route to this important precursor for medicinal chemistry. mdpi.com The resulting 4-(4-nitrophenyl)thiomorpholine can be further modified, demonstrating the value of the nitrophenylthio- scaffold in building more complex molecules.

Thiazoles: The synthesis of thiazole (B1198619) derivatives often involves the reaction of a compound containing a thioamide group with an α-haloketone. Although a direct conversion of this compound to a thiazole is not a standard procedure, the aldehyde functionality could, in principle, be transformed into a group that can participate in thiazole ring formation. For example, novel thiazole derivatives with potential anticancer activity have been prepared through one-pot multi-component reactions. nih.gov

Table 1: Synthesis of Sulfur-Containing Heterocycles

| Heterocycle | General Synthetic Approach | Key Reagents |

|---|---|---|

| Thiadiazole | Cyclization of thiosemicarbazide derivatives | Thiosemicarbazide, Carbon Disulfide, Hydrazonoyl Chlorides nih.govresearchgate.net |

| Thiomorpholine | Nucleophilic aromatic substitution | 4-Fluoronitrobenzene, Thiomorpholine, Triethylamine mdpi.com |

| Thiazole | Hantzsch thiazole synthesis and variations | Thiosemicarbazide, Phenacyl Bromides nih.gov |

The aldehyde group in this compound is a prime site for a variety of functional group transformations, leading to the synthesis of corresponding alcohols, amines, and carboxylic acids. These derivatives serve as important building blocks for more complex molecules.

Functionalized Alcohols: The reduction of the aldehyde functionality in this compound would yield the corresponding primary alcohol, 3-((4-nitrophenyl)thio)propan-1-ol. Standard reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride are typically employed for this type of transformation. This alcohol can then be used in further synthetic steps, such as esterification or etherification.

Functionalized Amines: The aldehyde can be converted into an amine through reductive amination. This process involves the initial formation of an imine or enamine by reacting the aldehyde with ammonia (B1221849) or a primary or secondary amine, followed by reduction of the intermediate. This provides a direct route to N-substituted 3-((4-nitrophenyl)thio)propan-1-amines, which are valuable intermediates in the synthesis of various nitrogen-containing compounds.

Carboxylic Acid Derivatives: Oxidation of the aldehyde group in this compound leads to the formation of 3-((4-nitrophenyl)thio)propanoic acid. Common oxidizing agents for this conversion include potassium permanganate, chromic acid, or milder reagents like silver oxide. The resulting carboxylic acid can be further derivatized to form esters, amides, or acid chlorides, expanding its synthetic utility.

The versatility of this compound and its derivatives makes them valuable intermediates in the context of total synthesis of complex natural products and other target molecules.

The strategic placement of the thioether and the reactive aldehyde allows for the introduction of the 4-nitrophenylthio group into a molecule, which can later be modified or removed as needed. For example, a facile method for the synthesis of 3-[(4-nitrophenyl)thio]-substituted 4-methylene-1-pyrrolines has been described. nih.govresearchgate.net This reaction proceeds through the α-sulfenylation of N-propargylic β-enaminones with 4-nitrobenzenesulfenyl chloride, followed by nucleophilic cyclization. nih.gov This demonstrates the utility of the 4-nitrophenylthio group in constructing complex heterocyclic systems.

Furthermore, the related compound 3-(methylthio)propanal (methional) is a known intermediate in the synthesis of the essential amino acid methionine. google.comnih.govwikipedia.org While not identical, the structural similarity suggests that this compound could potentially serve in analogous synthetic strategies where the 4-nitrophenyl group offers specific reactivity or acts as a protecting group. The commercial synthesis of methional often involves the reaction of acrolein with methanethiol, highlighting the industrial relevance of this class of bifunctional compounds. wikipedia.org

The reactivity of the aldehyde and the potential for transformations at the sulfur atom and the aromatic ring make this compound a building block with significant potential for creating advanced synthetic intermediates tailored for specific and complex synthetic targets.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,3,4-Thiadiazole |

| Thiomorpholine |

| Thiazole |

| Thiosemicarbazide |

| 4-Fluoronitrobenzene |

| 4-Chloronitrobenzene |

| Triethylamine |

| Phenacyl Bromide |

| 3-((4-Nitrophenyl)thio)propan-1-ol |

| Sodium borohydride |

| Lithium aluminum hydride |

| 3-((4-Nitrophenyl)thio)propan-1-amine |

| 3-((4-Nitrophenyl)thio)propanoic acid |

| Potassium permanganate |

| Chromic acid |

| Silver oxide |

| 3-[(4-Nitrophenyl)thio]-substituted 4-methylene-1-pyrroline |

| N-Propargylic β-enaminone |

| 4-Nitrobenzenesulfenyl chloride |

| 3-(Methylthio)propanal (Methional) |

| Methionine |

| Acrolein |

| Methanethiol |

| Carbon Disulfide |

Applications of 3 4 Nitrophenyl Thio Propanal in Organic Synthesis

As a Versatile Building Block for Complex Molecular Architectures

The unique combination of functional groups in 3-((4-Nitrophenyl)thio)propanal makes it an attractive starting material for the synthesis of intricate molecular frameworks. The aldehyde functionality serves as a linchpin for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, while the thioether and nitrophenyl moieties offer avenues for further structural elaboration.

The synthesis of this compound can be readily achieved through the Michael addition of 4-nitrothiophenol (B108094) to acrolein. researchgate.netsemanticscholar.org This reaction, typically proceeding under mild, often solvent-free and catalyst-free conditions, is a highly efficient method for the formation of the carbon-sulfur bond at the β-position of the aldehyde. researchgate.netsemanticscholar.org The presence of the electron-withdrawing nitro group on the thiophenol can enhance the nucleophilicity of the sulfur atom, facilitating the conjugate addition.

The aldehyde group of this compound can undergo a wide array of transformations, including:

Aldol (B89426) and Knoevenagel Condensations: Reaction with enolates or active methylene (B1212753) compounds to extend the carbon chain and introduce new functional groups.

Wittig and Related Olefinations: Conversion of the aldehyde to an alkene, providing a scaffold for further modifications.

Reductive Amination: Formation of amines, which are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.

Cyclization Reactions: Participation in intramolecular reactions to form heterocyclic systems.

The thioether linkage, while relatively stable, can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which significantly alters the electronic properties and reactivity of the molecule. These oxidized derivatives are valuable in their own right, for instance, as chiral auxiliaries or as precursors to other functional groups.

The nitrophenyl group can be readily reduced to an aniline (B41778) derivative, which opens up a vast landscape of synthetic possibilities, including diazotization and coupling reactions, as well as the formation of amides, sulfonamides, and various nitrogen-containing heterocycles. mdpi.com

The following table illustrates the potential of this compound as a building block by highlighting key transformations and the resulting molecular scaffolds.

| Starting Material | Reagent/Reaction Type | Product Class | Potential for Complexity |

| This compound | Aldol Condensation | β-Hydroxy- or α,β-unsaturated aldehydes/ketones | Chain extension, introduction of new stereocenters |

| This compound | Wittig Reaction | Alkenyl sulfides | Access to olefinated structures, further functionalization |

| This compound | Reductive Amination | γ-Thio-amines | Synthesis of bioactive amine derivatives |

| This compound | Fischer Indole (B1671886) Synthesis (after reduction of nitro group) | Tryptamine derivatives with a thioether side chain | Construction of complex indole alkaloids |

Utilization in the Synthesis of Functionally Diverse Organic Compounds

The strategic placement of the aldehyde, thioether, and nitrophenyl groups allows for the synthesis of a wide range of organic compounds with diverse functionalities. The reactivity of each group can be selectively harnessed to achieve a desired synthetic outcome.

For instance, the aldehyde can serve as a precursor to a variety of heterocyclic systems. Condensation with binucleophilic reagents such as hydrazines, hydroxylamines, or ureas can lead to the formation of pyrazolines, isoxazolines, or dihydropyrimidones, respectively. The thioether and nitrophenyl moieties would be incorporated into the final heterocyclic structure, imparting specific physicochemical properties.

Furthermore, the β-thioaldehyde moiety is a precursor to β-ketosulfides, which are present in some natural products and synthetic compounds with important biological activities. beilstein-journals.org The oxidation of the thioether to a sulfone would yield β-ketosulfones, which are also valuable synthetic intermediates. researchgate.networdpress.com

The following table provides examples of functionally diverse organic compounds that could be synthesized from this compound.

| Target Compound Class | Synthetic Strategy | Key Intermediates |

| Thiochromanes | Intramolecular Friedel-Crafts type cyclization | 3-((4-Nitrophenyl)thio)propanol (from reduction of the aldehyde) |

| Dihydrothiophenes | Intramolecular Wittig-type reaction | Phosphonium ylide derived from the corresponding alcohol |

| Substituted Quinolines | Doebner-von Miller reaction with anilines | In situ formation of an α,β-unsaturated aldehyde |

| Pyrroles | Paal-Knorr synthesis with primary amines | 1,4-Dicarbonyl compound derived from the aldehyde |

Contribution to Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. mdpi.com The structure of this compound makes it an ideal candidate for participation in such reactions.

For example, in a Hantzsch-type dihydropyridine (B1217469) synthesis, this compound could serve as the aldehyde component, reacting with a β-ketoester and ammonia (B1221849) or an ammonium (B1175870) salt to generate highly substituted dihydropyridines bearing a 4-nitrophenylthioethyl side chain. mdpi.com Similarly, it could participate in Ugi or Passerini reactions, introducing the thioether-containing fragment into peptide-like scaffolds.

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations that occur under the same reaction conditions without the isolation of intermediates. The Michael addition used to synthesize this compound can itself be the first step in a cascade sequence. For example, after the initial addition of 4-nitrothiophenol to acrolein, the resulting enolate intermediate could be trapped by another electrophile present in the reaction mixture, leading to the rapid construction of complex molecular architectures. nih.gov

Moreover, the aldehyde functionality can initiate cascade processes. For instance, a Knoevenagel condensation followed by an intramolecular Michael addition or a hetero-Diels-Alder reaction could lead to the formation of fused heterocyclic systems in a single step. The reactivity of β-ketosulfones in multicomponent reactions with formaldehyde (B43269) and styrenes to form 2H-pyrans suggests that this compound could undergo similar transformations. researchgate.net

The potential of this compound in such processes is summarized in the table below.

| Reaction Type | Role of this compound | Potential Product Scaffolds |

| Hantzsch Dihydropyridine Synthesis | Aldehyde component | Substituted dihydropyridines |

| Ugi Four-Component Reaction | Aldehyde component | α-Acylamino carboxamides |

| Knoevenagel-Michael Cascade | Initiator of the cascade | Fused carbocyclic or heterocyclic rings |

| Pictet-Spengler Reaction (after nitro reduction) | Aldehyde component | Tetrahydro-β-carbolines |

Computational and Theoretical Investigations of 3 4 Nitrophenyl Thio Propanal

Quantum Chemical Calculations of Electronic Structure and Energetics (e.g., DFT studies)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and energetics of 3-((4-Nitrophenyl)thio)propanal. DFT methods, such as B3LYP, are widely used to calculate molecular geometries, energies, and electronic properties with a good balance of accuracy and computational cost.

Detailed research findings from DFT studies on analogous aromatic and nitro-substituted compounds reveal key electronic features that are directly applicable to this compound. For instance, the nitro group is a strong electron-withdrawing group, which significantly influences the electronic distribution across the aromatic ring and the rest of the molecule. This is evident in the calculated molecular electrostatic potential (MEP) maps of similar compounds, which show a region of high positive potential on the atoms of the propanal chain and a region of negative potential around the nitro group. This polarization is critical in determining the molecule's reactivity, particularly the electrophilicity of the carbonyl carbon and the susceptibility of the aromatic ring to certain reactions.

The presence of the sulfur atom in the thioether linkage also plays a crucial role. Sulfur can participate in conjugation and can be oxidized, influencing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between the HOMO and LUMO is a critical parameter for predicting the chemical reactivity and the electronic spectra of the molecule. In related thioether-containing aromatic compounds, the sulfur atom is known to influence the electronic properties and can be a site for oxidation. masterorganicchemistry.com

Table 1: Representative Calculated Electronic Properties of a Model System (4-Nitrothiophenol)

| Property | Calculated Value (B3LYP/6-311++G(d,p)) | Significance for this compound |

| HOMO Energy | -7.5 eV | Indicates the electron-donating ability and susceptibility to electrophilic attack. |

| LUMO Energy | -3.2 eV | Indicates the electron-accepting ability and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 4.3 eV | Relates to chemical reactivity and electronic transitions. |

| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

Note: The values in this table are illustrative and based on calculations for a closely related model system. Specific calculations for this compound would be required for precise values.

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction

The flexibility of the propanal side chain in this compound means that the molecule can exist in numerous conformations. Molecular Dynamics (MD) simulations are a powerful tool to explore this conformational space. By simulating the movement of atoms over time, MD can identify the most stable conformers and the energy barriers between them. This is crucial as the conformation of the molecule can significantly impact its reactivity. For example, the accessibility of the aldehyde group to a reactant will depend on the spatial arrangement of the phenyl and propanal moieties.

Conformational searches can be performed using methods like Monte Carlo or systematic searches, followed by energy minimization of the resulting structures using a suitable force field (e.g., MMFF or AMBER). uci.edu For flexible molecules like this compound, more advanced techniques such as low-mode molecular dynamics (LowModeMD) can be employed to efficiently sample the conformational space. nih.gov The relative populations of different conformers can be estimated from their free energies, which are influenced by both enthalpy and entropy. uci.edu Studies on similar flexible aldehydes have shown that specific eclipsed conformations can be surprisingly stable due to weak intramolecular interactions, such as a weak attraction between the polarized C-H bonds of the alkyl chain and the carbonyl oxygen. stackexchange.com

Predicting reactivity from conformational analysis involves identifying the conformers that are pre-organized for a specific reaction. For instance, in an intramolecular cyclization reaction, only certain conformations that bring the reactive groups into proximity would be productive.

DFT Studies on Reaction Mechanisms and Transition States Involving the Compound

DFT calculations are instrumental in elucidating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition states, intermediates, and the activation energies, which govern the reaction rates.

For this compound, several reactions could be of interest for mechanistic studies:

Nucleophilic addition to the carbonyl group: The aldehyde functionality is a key reactive site. DFT can model the addition of various nucleophiles, determining the energy profile and the structure of the tetrahedral intermediate. The electron-withdrawing nitro group is expected to enhance the electrophilicity of the carbonyl carbon, thus increasing the rate of this reaction.

Oxidation of the thioether: The sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone. DFT calculations can model the reaction with various oxidizing agents, providing insights into the selectivity and the electronic changes occurring at the sulfur center.

Reactions involving the aromatic ring: The nitro-activated phenyl ring can undergo nucleophilic aromatic substitution. DFT can be used to compare the activation barriers for substitution at different positions on the ring.

A study on the reactivity of 4,6-dichloro-5-nitrobenzofuroxan with nucleophiles using DFT showed that the nitro group plays a significant role in stabilizing the transition state through its electron-withdrawing effect. mdpi.com Similar principles would apply to the reactions of this compound.

Table 2: Illustrative DFT-Calculated Activation Energies for Reactions of a Model Aldehyde

| Reaction | Nucleophile/Reagent | Calculated Activation Energy (kcal/mol) | Implication for this compound |

| Nucleophilic Addition | Cyanide (CN⁻) | 5-10 | The aldehyde group is highly susceptible to nucleophilic attack. |

| Aldol (B89426) Condensation | Enolate | 15-20 | The α-protons are acidic enough to participate in enolate formation and subsequent reactions. |

| Oxidation | Peroxy acid | 10-15 | The thioether is a likely site of oxidation. |

Note: These are representative values for analogous reactions and would need to be specifically calculated for this compound.

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Studies (e.g., "thio effects")

For reactions of this compound in a complex environment, such as in solution or within an enzyme active site, hybrid QM/MM methods are particularly powerful. nih.goveurekaselect.comresearchgate.netijsdr.org These methods treat the chemically active part of the system (e.g., the substrate and key interacting residues) with quantum mechanics, while the surrounding environment (e.g., the bulk solvent or the rest of the protein) is treated with the more computationally efficient molecular mechanics. nih.govmdpi.com

A key area where QM/MM studies would be insightful is in understanding "thio effects." The substitution of an oxygen atom with a sulfur atom can have profound effects on the reactivity and properties of a molecule. In the context of this compound, the thioether linkage, compared to an ether linkage, influences the geometry, electronic properties, and reactivity. QM/MM simulations can be used to study these effects in a solvated environment. For example, a study on transphosphorylation reactions used QM/MM to investigate the role of thio-substitutions on the reaction free energy profiles and the influence of solvation. researchgate.net A recent study also demonstrated the use of a combined QM/MM and machine learning approach to compute free energy profiles and kinetic isotope effects in RNA cleavage reactions involving thio substitutions. nih.govrutgers.edu

Such studies on this compound could quantify the impact of the thioether on the acidity of the α-protons, the reactivity of the carbonyl group, and the stability of reaction intermediates in solution.

Prediction of Reactivity, Selectivity, and Spectroscopic Properties (e.g., NMR, IR)

Computational methods are not only used to understand reactivity but also to predict it. By calculating properties such as atomic charges, frontier molecular orbital energies, and reaction barriers, the reactivity and selectivity (chemo-, regio-, and stereoselectivity) of this compound in various reactions can be anticipated. For example, the site of nucleophilic or electrophilic attack can often be predicted by examining the distribution of the HOMO and LUMO.

Furthermore, computational chemistry is a powerful tool for predicting spectroscopic properties. The calculation of vibrational frequencies using DFT can aid in the assignment of experimental Infrared (IR) spectra. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated with good accuracy, which is invaluable for structure elucidation.

Experimental spectral data for the closely related compound 3-(4-Nitrophenyl)propanal is available and shows characteristic peaks in its ¹³C NMR and IR spectra. spectrabase.com For this compound, DFT calculations could predict how the introduction of the thioether linkage would alter these spectra. For instance, the chemical shift of the carbon atoms adjacent to the sulfur would be significantly different from their counterparts in an oxygen-containing ether. Calculations on similar compounds, such as N-(4-nitrophenyl)-2,2-dibenzoylacetamide, have shown good agreement between calculated and experimental NMR and IR spectra. researchgate.net

Table 3: Predicted Spectroscopic Features for this compound based on Analogous Compounds

| Spectroscopy | Predicted Feature | Approximate Wavenumber/Chemical Shift |

| IR | C=O stretch (aldehyde) | ~1720-1740 cm⁻¹ |

| IR | NO₂ asymmetric stretch | ~1510-1530 cm⁻¹ |

| IR | NO₂ symmetric stretch | ~1340-1350 cm⁻¹ |

| ¹³C NMR | C=O (aldehyde) | ~200 ppm |

| ¹³C NMR | C-S (methylene adjacent to S) | ~30-40 ppm |

| ¹H NMR | CHO (aldehyde proton) | ~9.8 ppm |

Note: These are predicted values based on data from related compounds and would require specific calculations for this compound for accurate prediction.

Biological Relevance and in Vitro Studies of 3 4 Nitrophenyl Thio Propanal and Its Derivatives

In Vitro Screening for Biological Activities

Derivatives incorporating the nitrophenyl-thio scaffold have demonstrated notable antimicrobial effects against a range of pathogenic bacteria and fungi. The introduction of different heterocyclic rings and substituents significantly influences the potency and spectrum of this activity.

For instance, a series of 3-((4-(4-nitrophenyl)-6-aryl-1,6-dihydropyrimidin-2-yl)thio)propanenitriles were evaluated for their antimicrobial activity. Several of these compounds showed potent effects against Gram-positive bacteria (Staphylococcus aureus, Streptococcus pyogenes), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and various fungi (Candida albicans, Aspergillus niger, Aspergillus clavatus).

Similarly, pyrazole (B372694) derivatives bearing thiazol-4-one or thiophene (B33073) moieties have been identified as potent antimicrobial agents against multidrug-resistant (MDR) pathogens. nih.gov One of the most active derivatives, a thiophene-bearing pyrazole, exhibited significant efficacy with Minimum Inhibitory Concentration (MIC) values as low as 0.22 to 0.25 μg/mL against the tested pathogens. nih.gov These compounds were also found to inhibit the formation of biofilms by Staphylococcus aureus and Staphylococcus epidermidis. nih.gov

Other studies on 3,4-dihydro-s-triazinobenzimidazole derivatives revealed that compounds with a halogenated phenyl group on the triazine ring showed good in vitro activity against Gram-positive bacteria. nih.gov Theophylline-1,2,4-triazole derivatives linked to N-phenylacetamide also displayed significant antibacterial potential against both Bacillus subtilis and Escherichia coli. frontiersin.org

Table 1: In Vitro Antimicrobial Activity of Selected Nitrophenyl-thio Analogs and Related Derivatives

| Compound Class/Derivative | Target Organism | Activity (MIC/IC50) | Reference(s) |

|---|---|---|---|

| Pyrazole-Thiophene Derivative (7b) | Various MDR Pathogens | 0.22 - 0.25 µg/mL (MIC) | nih.gov |

| Theophylline-Triazole Derivative (4g) | Bacillus subtilis | 0.28 ± 0.50 µg/mL (MIC) | frontiersin.org |

| Theophylline-Triazole Derivative (4e) | Escherichia coli | 0.20 ± 0.08 µg/mL (MIC) | frontiersin.org |

| Thiazolidinone Derivative (2c) | E. coli | 88.46% Inhibition | researchgate.net |

| Thiazolidinone Derivative (2c) | S. aureus | 91.66% Inhibition | researchgate.net |

The structural features of nitrophenyl-thio derivatives make them suitable candidates for interacting with enzymatic active sites. In vitro studies have confirmed their inhibitory potential against several key enzymes implicated in disease.

α-Glucosidase Inhibition: α-Glucosidase inhibitors are crucial for managing type 2 diabetes by delaying carbohydrate digestion. nih.gov A series of novel pyridazine-triazole derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity, with one compound featuring a 3-nitrophenyl group. nih.gov Kinetic studies of a related active compound revealed an uncompetitive mode of inhibition against the enzyme. nih.gov The substrate commonly used in these assays is p-nitrophenyl-α-d-glucopyranoside (PNP-G), highlighting the relevance of the nitrophenyl moiety in substrate-enzyme interaction studies. nih.govresearchgate.net Other heterocyclic systems, such as β-carboline derivatives containing 1,3,4-oxadiazole, have also shown outstanding α-glucosidase inhibitory activity, with IC50 values significantly more potent than the reference drug acarbose. researchgate.net

c-Met Kinase Inhibition: The c-Met proto-oncogene is a key target in cancer therapy due to its role in tumor growth and metastasis. nih.gov A series of thieno[2,3-d]pyrimidines and furo[2,3-d]pyrimidines were assessed for c-Met inhibition, with one thieno[2,3-d]pyrimidine (B153573) derivative emerging as the most potent, exhibiting an IC50 of 35.7 nM. nih.gov This compound also demonstrated high selectivity for the c-Met family over 14 other kinases. nih.gov Further research into new scaffolds led to the identification of potent and selective c-Met inhibitors with quinazoline, pyridine, and tetrahydro-pyridothienopyrimidine headgroups, which showed significant anticancer activity in vitro. nih.gov

ATP Synthase Inhibition: Mitochondrial ATP synthase is a critical enzyme for cellular energy production and has been explored as a therapeutic target. nih.gov The function of ATP synthase can be modulated by the redox state of its thiol groups. mdpi.com Studies have shown that reversible thiol oxidation can inhibit the F1-Fo ATP synthase. mdpi.com This is particularly relevant for sulfur-containing compounds. The inhibitory action of certain compounds, like organotins, occurs within the ion channel of the enzyme and can be reversed by the addition of thiols, suggesting a competitive interaction at a crucial binding site. nih.govnih.gov Furthermore, inhibitors of non-mitochondrial ATP synthase on the surface of endothelial cells can block cell proliferation and migration, which is a key process in tumor angiogenesis. nih.govnih.gov

A primary focus of research into nitrophenyl-thio derivatives has been their potential as anticancer agents. Numerous studies have documented the cytotoxic effects of these compounds across a wide array of human cancer cell lines, with some demonstrating selectivity for cancer cells over normal cell lines.

For example, 1,3,4-thiadiazole (B1197879) derivatives have shown significant growth inhibition against various tumor cell lines. nih.gov A derivative featuring a 4-nitrophenyl substituent was particularly effective against human hepatocellular carcinoma (HepG2) cells. nih.gov Another study on 1,3,4-thiadiazole-linked phthalimides found that a compound with a 4-nitrobenzoyl moiety had the best anticancer activity against human colon cancer (HT-29) and breast cancer (MCF-7) cell lines, with IC50 values of 23.83 and 27.21 μM, respectively. nih.gov

Thiophene derivatives have also been reported to induce cell death at low micromolar concentrations in a panel of cancer cell lines, with some showing potential selectivity for leukemia and lymphoma cells over adherent solid tumor cells. researchgate.net Similarly, new 5,6,7,8-tetrahydro-isoquinolines bearing a 2-nitrophenyl group displayed moderate to potent anticancer activity, with one compound being most effective against the liver cancer cell line HEGP2. researchgate.net Pyrido[3,4-d]pyrimidine derivatives have shown highly selective inhibitory effects against renal cancer (UO-31) and breast cancer (MDA-MB-468, MCF-7) cell lines. nih.gov

Table 2: In Vitro Cytotoxicity of Selected Nitrophenyl-thio Analogs and Related Derivatives

| Compound Class/Derivative | Cell Line | Cell Type | Activity (IC50/GI50/CC50) | Reference(s) |

|---|---|---|---|---|

| Thiophene-Thiosemicarbazone (LNN-05) | HL-60 | Human Leukemia | 0.5 - 1.9 µg/mL (IC50) | nih.gov |

| 1,3,4-Thiadiazole-Phthalimide (4-nitrobenzoyl) | HT-29 | Human Colon Cancer | 23.83 µM (IC50) | nih.gov |

| 1,3,4-Thiadiazole-Phthalimide (4-nitrobenzoyl) | MCF-7 | Human Breast Cancer | 27.21 µM (IC50) | nih.gov |

| 1,3,4-Thiadiazole (4-nitrophenyl) | HepG2 | Human Liver Cancer | 8.107 µM (IC50) | nih.gov |

| Tetrahydro-isoquinoline (Compound 3) | HEGP2 | Human Liver Cancer | Moderate Activity | researchgate.net |

| Thiophene Derivative (F8) | CCRF-CEM | Leukemia | 0.856 µM (CC50) | researchgate.net |

| Thiophene Derivative (F8) | Hs-27 | Normal Fibroblast | 29.41 µM (CC50) | researchgate.net |

Structure-Activity Relationship (SAR) Studies for Biological Effects (in vitro)

The biological activity of nitrophenyl-thio derivatives is finely tuned by their structural characteristics. Structure-activity relationship (SAR) studies have been crucial in identifying the key molecular features responsible for their antimicrobial and cytotoxic effects.

For antimicrobial activity, the nature and position of substituents on the aromatic rings are critical. In a series of theophylline-1,2,4-triazole derivatives, it was found that both electron-donating and electron-withdrawing groups on the N-phenylacetamide ring could enhance inhibitory potential compared to an unsubstituted ring. frontiersin.org The position of the substituent also plays a key role; for example, a chloro group at the para position of the acetanilide (B955) ring resulted in the most potent protease inhibition. frontiersin.org Quantitative structure-activity relationship (QSAR) studies on nitrothiophenes have shown a correlation between antimicrobial activity against E. coli and electronic properties such as the energy of the highest occupied molecular orbital (HOMO) and the atomic charges on the sulfur atom. nih.gov

In the context of anticancer activity, SAR studies of 4-thiazolidinone (B1220212) derivatives identified that specific substitutions are necessary for potent inhibition of human dihydroorotate (B8406146) dehydrogenase (hDHODH). nih.gov Binding mode analysis suggested that the ability to form hydrogen bonds with key residues like Tyr38 is essential for bioactivity. nih.gov For 2-(arylimino)thiazolidin-4-ones, the electronic properties dictated by substituents on the phenylimino moiety directly affect their reactivity and biological potency. researchgate.net These studies collectively underscore the importance of specific electronic and steric factors in the design of potent bioactive molecules based on this scaffold.

Proposed Mechanisms of Biological Action (based on in vitro data)

Based on in vitro experimental data, several mechanisms have been proposed to explain the biological activities of nitrophenyl-thio derivatives.

The cytotoxic effects of these compounds are frequently linked to the induction of apoptosis. Thiophene derivatives have been shown to trigger cell death via the intrinsic apoptotic pathway. researchgate.netnih.gov This process involves the generation of reactive oxygen species (ROS), which leads to mitochondrial membrane depolarization, followed by the activation of executioner caspases 3 and 7. researchgate.netnih.gov Flow cytometry analysis has confirmed that these compounds can cause cell cycle arrest, often at the G1 or G2/M phase, which precedes apoptosis. researchgate.netnih.gov For some 5-nitro-thiophene-thiosemicarbazone derivatives, the proposed mechanism also includes interaction with DNA, potentially through intercalation, which contributes to their antitumor effects. nih.gov

For the antimicrobial effects, the mechanism can involve the inhibition of essential bacterial enzymes. Certain pyrazole derivatives incorporating a thiophene moiety have been identified as dual inhibitors of bacterial DNA gyrase and dihydrofolate reductase (DHFR). nih.gov Inhibition of these enzymes disrupts DNA replication and folate synthesis, respectively, leading to bacterial cell death. This dual-target mechanism is particularly advantageous for overcoming drug resistance.

Future Directions in Bioactive Compound Design and In Vitro Target Exploration

The extensive in vitro data on nitrophenyl-thio derivatives provides a solid foundation for future research and development. A primary goal is the design of compounds with enhanced potency and improved selectivity, particularly for anticancer agents, to minimize toxicity towards normal cells. The promising selectivity observed for certain derivatives against specific cancer cell lines warrants further optimization. researchgate.netnih.gov

Future work should focus on leveraging the established structure-activity relationships to guide the synthesis of new analogs. For instance, systematic modification of substituents on the phenyl rings could lead to more potent and selective enzyme inhibitors. frontiersin.org Elucidating the precise molecular mechanisms remains a key objective. While apoptosis is a commonly observed outcome, identifying the specific upstream cellular targets and signaling pathways will be critical for rational drug design.

Exploring the potential of these scaffolds to create dual-target or multi-target inhibitors is another promising avenue, as demonstrated by the dual DNA gyrase and DHFR inhibitors. nih.gov Finally, a significant hurdle for many potent in vitro compounds is a poor pharmacokinetic profile, which can limit their in vivo efficacy. nih.gov Therefore, future design strategies must also incorporate modifications aimed at improving drug-like properties, such as solubility and metabolic stability, to translate the potent in vitro activity into viable therapeutic candidates.

Future Perspectives and Emerging Research Directions for 3 4 Nitrophenyl Thio Propanal

Development of Novel and Sustainable Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the development of sustainable and efficient methodologies. For 3-((4-Nitrophenyl)thio)propanal, future research will likely focus on greener synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

Current synthetic approaches to similar thioethers often rely on traditional methods that may involve harsh reaction conditions or the use of hazardous reagents. A key area of development will be the application of green chemistry principles to the synthesis of this compound. This includes the use of environmentally benign solvents, such as water or bio-derived solvents, and the development of catalytic systems that can operate under milder conditions. nih.gov

One promising avenue is the exploration of C-H functionalization reactions . These methods, which involve the direct conversion of a carbon-hydrogen bond into a carbon-sulfur bond, represent a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov The development of catalysts, potentially based on earth-abundant metals, for the direct thiolation of propanal or its derivatives with 4-nitrothiophenol (B108094) would be a significant advancement.

Furthermore, flow chemistry presents an opportunity for a more sustainable and scalable synthesis of this compound. Continuous flow reactors can offer precise control over reaction parameters, leading to higher yields, improved safety, and easier purification.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Green Chemistry | Reduced environmental impact, use of renewable resources. nih.gov | Development of water-tolerant catalysts, use of bio-solvents. |

| C-H Functionalization | Increased atom economy, fewer synthetic steps. nih.gov | Design of selective and efficient catalysts for direct thiolation. |

| Flow Chemistry | Enhanced scalability, improved safety and control. | Optimization of reactor design and reaction conditions for continuous production. |

Expanded Applications in Advanced Organic Synthesis

The bifunctional nature of this compound, possessing both an electrophilic aldehyde and a nucleophilic sulfur atom (after reduction of the nitro group or modulation of its electronic properties), makes it a versatile building block for advanced organic synthesis.

Future research is expected to unlock its potential in the construction of complex molecular architectures. The aldehyde group can serve as a handle for a variety of transformations, including aldol (B89426) reactions, Wittig reactions, and reductive aminations, to introduce new carbon-carbon and carbon-nitrogen bonds.

A particularly interesting application lies in its use in multicomponent reactions (MCRs) . MCRs allow for the formation of several bonds in a single operation, leading to a rapid increase in molecular complexity from simple starting materials. This compound could be a valuable component in the synthesis of diverse heterocyclic scaffolds, which are prevalent in medicinally active compounds.

The p-nitrophenylthio moiety also offers opportunities for further functionalization. The nitro group can be readily reduced to an amine, which can then participate in a range of coupling reactions to build larger, more complex molecules. For instance, a facile and efficient method has been described for the synthesis of 3-[(4-nitrophenyl)thio]-substituted 4-methylene-1-pyrrolines from N-propargylic β-enaminones, showcasing the utility of the p-nitrophenylthio group in constructing heterocyclic systems. researchgate.net This suggests that this compound could be a precursor to a variety of substituted pyrrolidines and other nitrogen-containing heterocycles.

| Synthetic Transformation | Potential Products | Significance |

| Aldol Condensation | β-Hydroxy ketones | Key intermediates in natural product synthesis. |

| Wittig Reaction | Alkenes with a thioether moiety | Building blocks for polymers and materials science. |

| Reductive Amination | Substituted amines | Access to a wide range of biologically active compounds. |

| Multicomponent Reactions | Diverse heterocyclic compounds | Rapid generation of molecular complexity for drug discovery. |

Integration with Machine Learning and Artificial Intelligence for Compound Design and Synthesis Prediction

The fields of machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical research. For this compound, these technologies can be applied to both predict its properties and to design more efficient synthetic routes.

Retrosynthesis prediction algorithms, powered by deep learning, can analyze the structure of this compound and propose viable synthetic pathways from commercially available starting materials. acs.orgnih.gov This can significantly accelerate the process of discovering new and improved synthetic methods. Transfer learning approaches, where a model is pre-trained on a large dataset of chemical reactions, have shown promise in improving the accuracy of retrosynthetic predictions, even for compounds with limited available data. researchgate.net

Furthermore, AI can be employed to predict the biological activity and potential targets of this compound and its derivatives. By training models on large datasets of known bioactive molecules, it is possible to develop quantitative structure-activity relationship (QSAR) models that can forecast the therapeutic potential of new compounds. nih.gov For instance, machine learning models have been used to predict the catalytic performance for the removal of hazardous nitrophenols, a class of compounds related to the nitroaromatic moiety in the target molecule. nih.gov

The integration of AI can also facilitate the design of novel analogs of this compound with optimized properties. Generative models can explore a vast chemical space to propose new structures with enhanced biological activity or improved synthetic accessibility.

| AI/ML Application | Potential Impact |

| Retrosynthesis Prediction | Accelerated discovery of efficient synthetic routes. acs.orgnih.gov |

| QSAR Modeling | Prediction of biological activity and potential off-target effects. nih.gov |

| Generative Models | Design of novel analogs with improved properties. |

| Reaction Optimization | Prediction of optimal reaction conditions for higher yields and purity. |

Exploration of New In Vitro Biological Targets and Pathways

The presence of the p-nitrophenylthio group in this compound suggests a potential for a range of biological activities. Nitroaromatic compounds are known to exhibit a wide spectrum of biological effects, including antimicrobial and anticancer activities. researchgate.netnih.gov The nitro group can undergo bioreduction in cells to form reactive nitroso and hydroxylamine (B1172632) intermediates, which can lead to cellular damage. svedbergopen.com

Future research should focus on a systematic in vitro evaluation of this compound against a panel of biological targets. Thioethers, in general, have been shown to act as scavengers of genotoxic electrophiles, suggesting a potential role in preventing DNA damage. nih.gov

One area of interest is its potential as an enzyme inhibitor . The p-nitrophenyl group is a common motif in substrates used to assay various enzymes, and it is possible that this compound could act as an inhibitor of certain hydrolases or transferases. For example, p-nitrophenyl esters have been used to probe the activity of the thiolase enzyme OleA. nih.govnih.gov

Furthermore, the investigation of its cytotoxic effects against various cancer cell lines is warranted. Several studies have reported the anticancer activity of compounds containing the nitrophenyl group. acs.orgresearchgate.net Understanding the mechanism of action, whether through the induction of oxidative stress, apoptosis, or inhibition of specific signaling pathways, will be crucial.

| Potential Biological Target/Pathway | Rationale |

| Enzyme Inhibition | The p-nitrophenyl moiety is a known feature in enzyme substrates and inhibitors. nih.govnih.gov |

| Antimicrobial Activity | Nitroaromatic compounds often exhibit antimicrobial properties. researchgate.netnih.gov |

| Anticancer Activity | The presence of the nitro group suggests potential cytotoxic effects against cancer cells. acs.orgresearchgate.net |

| Modulation of Oxidative Stress | Thioethers can act as antioxidants, while the nitro group can be pro-oxidant. nih.govnih.gov |

Q & A

Q. What are the most reliable synthetic routes for 3-((4-Nitrophenyl)thio)propanal, and how can reaction efficiency be optimized?

A common approach involves nucleophilic substitution between 4-nitrothiophenol and propanal derivatives. Key steps include:

- Thioether Formation : Reacting 4-nitrothiophenol with a halogenated propanal precursor (e.g., 3-chloropropanal) under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product .

- Yield Optimization : Adjusting stoichiometry, solvent polarity, and reaction time. For example, using anhydrous DMF improves nucleophilicity of the thiolate ion .

Q. How should researchers characterize this compound to confirm structural integrity?

- Spectroscopic Analysis :

- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .

Q. What functional groups in this compound influence its reactivity, and how?

- Aldehyde Group : Highly electrophilic, prone to nucleophilic addition (e.g., forming Schiff bases with amines) .

- Nitro Group : Electron-withdrawing effect enhances the electrophilicity of the aromatic ring, facilitating reduction (e.g., catalytic hydrogenation to amines) or nucleophilic aromatic substitution .

- Thioether Linkage : Susceptible to oxidation (e.g., with H₂O₂) forming sulfoxides or sulfones, which alters biological activity .

Q. How can researchers ensure stability during storage and handling?

- Storage Conditions : Under inert atmosphere (argon) at –20°C to prevent aldehyde oxidation .

- Light Sensitivity : Protect from UV light due to the nitro group’s photoreactivity; use amber vials .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic effects of the nitro group on this compound’s reactivity?

- DFT Calculations : Model electron density distribution to predict sites for electrophilic/nucleophilic attacks. For example, the nitro group reduces electron density at the para position, directing substitution reactions .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to identify binding motifs .

Q. How can researchers identify biological targets or pathways affected by this compound?

- Enzyme Assays : Test inhibition of cysteine proteases (e.g., caspases) via thioether-mediated covalent binding .

- Cellular Studies : Use fluorescent probes (e.g., dansyl derivatives) to track intracellular localization and redox activity .

- Omics Approaches : Transcriptomics/proteomics to identify differentially expressed genes/proteins post-treatment .

Q. How should contradictory data on biological activity (e.g., varying IC₅₀ values) be resolved?

Q. What strategies improve reproducibility in synthesizing derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.